Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate
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Overview
Description
Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate is a versatile chemical compound used in various scientific research fields. Its unique structure enables diverse applications ranging from medicinal chemistry to material science, making it an invaluable tool for innovation and discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate typically involves a multi-step process. One common method includes the reaction of benzyl(methyl)amine with but-2-yn-1-yl bromide to form the intermediate compound, which is then reacted with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with proteins and other biomolecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl carbamate
- Benzyl carbamate
- Methyl carbamate
Uniqueness
Ethyl (4-(benzyl(methyl)amino)but-2-yn-1-yl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it more versatile compared to other similar compounds .
Properties
IUPAC Name |
ethyl N-[4-[benzyl(methyl)amino]but-2-ynyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-3-19-15(18)16-11-7-8-12-17(2)13-14-9-5-4-6-10-14/h4-6,9-10H,3,11-13H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDDCBXDXIFJHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC#CCN(C)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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